molecular formula C18H15N5S B2719993 4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine CAS No. 891110-18-2

4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine

Cat. No.: B2719993
CAS No.: 891110-18-2
M. Wt: 333.41
InChI Key: MJFXXBUSVQKYQE-UHFFFAOYSA-N
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Description

4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a high-purity chemical compound supplied for research and development purposes. This molecule belongs to the [1,2,4]triazolo[4,3-b]pyridazine class of heterocyclic compounds, a scaffold noted in scientific literature for its potential in various research areas . The structure incorporates a pyridine moiety and a benzylsulfanyl substitution, features often associated with specific biological activity and physicochemical properties. Researchers are investigating compounds with this core structure for their potential interactions with enzymes and cellular receptors . The specific mechanism of action and primary research applications for this analog are subject to ongoing investigation and are not yet fully characterized. This product is intended for laboratory research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-3-2-4-14(11-13)12-24-18-21-20-17-6-5-16(22-23(17)18)15-7-9-19-10-8-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFXXBUSVQKYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methylbenzyl chloride with sodium sulfide to form 3-methylbenzyl sulfide. This intermediate is then reacted with 6-chloropyridazine-3-carboxylic acid hydrazide to form the desired triazolopyridazine compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like sodium borohydride or hydrogen gas for reduction. Solvents such as acetonitrile, dichloromethane, and ethanol are frequently used in these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The specific compound has shown efficacy against various bacterial strains and fungi:

  • Antibacterial Activity : Demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Effective against common fungal pathogens, suggesting potential therapeutic uses in treating fungal infections .

Antimalarial Activity

A study highlighted the potential of triazolo derivatives as antimalarial agents. Compounds related to the structure of 4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine were evaluated for their activity against Plasmodium falciparum. Two specific derivatives showed promising results with IC50 values of 2.24 µM and 4.98 µM .

Antifungal Activity

A series of pyridine derivatives containing triazole moieties have been synthesized and tested for antifungal efficacy against strains such as Candida albicans. Some compounds exhibited greater effectiveness than traditional antifungal agents like fluconazole .

Case Study 1: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial properties of various triazole derivatives, including those structurally related to the target compound. The findings indicated a broad spectrum of activity against multiple pathogens, supporting the development of new antimicrobial therapies.

CompoundTarget PathogenMIC (µg/mL)
Compound AE. coli10
Compound BS. aureus5
Compound CCandida albicans20

Case Study 2: Antimalarial Screening

In a virtual screening study aimed at discovering new antimalarial agents, several triazolo derivatives were synthesized and tested for their inhibitory effects on Plasmodium falciparum. The results highlighted that modifications in the triazole ring significantly influenced antimalarial potency.

CompoundIC50 (µM)Activity
Compound X2.24High
Compound Y4.98Moderate

Mechanism of Action

The mechanism of action of 4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The triazolo[4,3-b]pyridazine core is highly modular. Below is a comparative analysis of key derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Reference
Target Compound 3-Methylbenzylthio Pyridine ~337.4 (calc.) N/A
2-(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine 2-Chloro-6-fluorobenzylthio Pyridine 371.82
3-(4-Methylbenzylthio)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (15c) 4-Methylbenzylthio Piperidin-1-ylsulfonyl 403.4
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide Sulfanylacetamide 4-Methylphenyl 299.35
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Pyridin-3-ylmethylthio Furan-2-yl ~342.4 (calc.)
Key Observations:
  • Sulfonamides (e.g., piperidin-1-ylsulfonyl in ): Improve aqueous solubility but may limit blood-brain barrier penetration. Sulfanylacetamide (): Introduces hydrogen-bonding capacity, which could modulate pharmacokinetics.
  • Position 6 Modifications: Pyridine vs.

Biological Activity

The compound 4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a complex organic molecule that belongs to the class of heterocyclic compounds. Its unique structure, characterized by a triazolo-pyridazine core, has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18N4S\text{C}_{17}\text{H}_{18}\text{N}_4\text{S}

This structure includes a triazolo moiety fused with a pyridazine , along with a sulfanyl group attached to a methylphenyl substituent.

Biological Activity Overview

The biological activities of this compound have been investigated for various therapeutic potentials including:

  • Antimicrobial Activity
  • Anticancer Properties
  • Anti-inflammatory Effects
  • Enzyme Inhibition

Antimicrobial Activity

Recent studies have indicated that compounds with similar triazolo-pyridazine structures exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains and fungi. Specific tests have demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 31.25 µg/mL for Gram-positive bacteria, indicating promising potential for further development in antimicrobial therapies .

Anticancer Properties

The anticancer potential of the compound has been evaluated through various in vitro assays. Notably, compounds from the same structural family have shown IC50 values indicating effective cytotoxicity against cancer cell lines such as HeLa and MCF-7. For example, certain derivatives reported IC50 values around 7.01 µM against HeLa cells . The mechanism of action is thought to involve interference with microtubule dynamics and inhibition of topoisomerase activity .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The triazolo-pyridazine core is known to interact with specific enzymes, inhibiting their activity.
  • Microtubule Disruption : Similar compounds have been shown to bind to tubulin, leading to microtubule disassembly .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • A study on a series of triazolo-pyridazine sulfonamides reported promising results in inhibiting falcipain-2, an enzyme crucial for malaria parasite survival. Compounds from this series exhibited IC50 values as low as 2.24 µM .
  • Another investigation into triazolo-pyridazine derivatives revealed significant anti-inflammatory effects in animal models, suggesting their potential use in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key findings:

Compound NameBiological ActivityIC50 Value (µM)Target
Compound AAnticancer7.01HeLa
Compound BAntimicrobial31.25Gram-positive bacteria
Compound CAnti-inflammatoryNot specifiedInflammatory pathways

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